molecular formula C12H14N2 B8440112 3-Cyclopentyl-1H-indazole

3-Cyclopentyl-1H-indazole

Cat. No.: B8440112
M. Wt: 186.25 g/mol
InChI Key: ZVDCCGTVPZJIRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopentyl-1H-indazole is a chemical compound based on the indazole heterocyclic scaffold, which consists of a bicyclic structure formed by a pyrazole ring fused to a benzene ring . The indazole core is a privileged structure in medicinal chemistry and is considered a bioisostere of other aromatic rings like indole, making it highly valuable for the design of novel bioactive molecules . The specific substitution at the 3-position with a cyclopentyl group is a strategic modification that can influence the compound's lipophilicity, stereochemistry, and binding affinity for various biological targets.Indazole derivatives, including those with alkyl substitutions, are extensively investigated for their broad and potent pharmacological activities . Research into analogs has demonstrated potential in diverse therapeutic areas, such as oncology, cardiovascular diseases, inflammation, and infectious diseases . For instance, the indazole ring is a key structural component in several FDA-approved drugs and clinical candidates, underscoring its fundamental importance in pharmaceutical development . The stability and versatility of the indazole ring system allow for selective functionalization at different positions, enabling researchers to fine-tune the properties of lead compounds .As a building block, 3-Cyclopentyl-1H-indazole provides researchers with a critical starting material for synthesizing and optimizing new chemical entities. Its primary value lies in its application in structure-activity relationship (SAR) studies, combinatorial chemistry, and the discovery of new enzyme and receptor inhibitors. This product is intended for use in strictly controlled laboratory research settings. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

3-cyclopentyl-2H-indazole

InChI

InChI=1S/C12H14N2/c1-2-6-9(5-1)12-10-7-3-4-8-11(10)13-14-12/h3-4,7-9H,1-2,5-6H2,(H,13,14)

InChI Key

ZVDCCGTVPZJIRF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=C3C=CC=CC3=NN2

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Research indicates that indazole derivatives, including 3-Cyclopentyl-1H-indazole, exhibit significant anticancer properties. These compounds have been shown to inhibit tumor growth and promote apoptosis in various cancer cell lines. For instance, studies have demonstrated that similar compounds can induce cell cycle arrest at the G0–G1 phase, effectively halting the proliferation of cancer cells.

Case Study:
A study evaluating the cytotoxic effects of indazole derivatives found that certain analogs exhibited IC50 values below 1 µM against multiple cancer cell lines, suggesting their potential as effective anticancer agents .

Anti-inflammatory Properties

3-Cyclopentyl-1H-indazole has been investigated for its anti-inflammatory effects, particularly through the inhibition of Janus kinases (JAKs). This mechanism is relevant for treating chronic inflammatory conditions such as rheumatoid arthritis .

Case Study:
In vivo studies demonstrated that indazole derivatives significantly reduced inflammation markers in animal models, correlating with the downregulation of pro-inflammatory cytokines .

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. Indazole derivatives have been evaluated for their efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The unique structure of 3-Cyclopentyl-1H-indazole may enhance its interaction with bacterial targets, leading to effective inhibition .

Case Study:
Research on related compounds revealed significant antibacterial activity against MRSA and other pathogens, emphasizing the potential of indazole derivatives in combating antibiotic resistance .

Comparison with Similar Compounds

Comparative Analysis with Similar Indazole Derivatives

Structural and Functional Group Variations

The biological and physicochemical properties of indazole derivatives are heavily influenced by substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position) Key Functional Groups Applications/Activities
3-Cyclopentyl-1H-indazole Cyclopentyl (3) Alkyl Research (theoretical interest)
Isobutyl 1-pentyl-1H-indazole-3-carboxylate 1-pentyl, 3-carboxylate isobutyl Ester, alkyl Synthetic cannabinoid research, forensic analysis
1-Allyl-3-chloro-5-nitro-1H-indazole 1-allyl, 3-chloro, 5-nitro Nitro, chloro, allyl Antitumor, antimicrobial agents
3-(Chloromethyl)-1-methyl-1H-indazole 1-methyl, 3-chloromethyl Chloromethyl, alkyl Chemical synthesis intermediate

Research Implications and Gaps

  • 3-Cyclopentyl-1H-indazole remains underexplored compared to its analogs.
  • Contradictions in Applications : While some indazoles (e.g., ) are used in forensic research due to psychoactive mimicry, others (e.g., ) target therapeutic pathways. Substituent choice directly dictates these divergent roles.

Preparation Methods

Hydrazine-Mediated Cyclization

The most widely reported method involves the cyclocondensation of cyclopentyl-substituted ketones with hydrazine. For example, cyclopentyl-(2-fluorophenyl)methanone reacts with excess hydrazine in aqueous media under reflux (130°C for 72 hours) to yield 3-cyclopentyl-1H-indazole with an 89% yield. The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl group, followed by intramolecular cyclization and aromatization.

Key Conditions :

  • Solvent : Water or ethanol

  • Temperature : 130°C

  • Reaction Time : 72 hours

  • Yield : 89%

Acid-Catalyzed Modifications

Alternative protocols employ hydrochloric acid (HCl) as a catalyst to accelerate cyclization. A patent describes dissolving cyclopentyl-(2-fluorophenyl)methanone in hydrazine hydrate with 30% HCl, heated at 130°C for 1 hour. While faster, this method requires careful pH control to avoid side products like N-alkylated derivatives.

Direct Alkylation of 1H-Indazole

Sodium Hydride-Mediated Alkylation

A regioselective approach involves alkylating 1H-indazole with cyclopentyl bromide using sodium hydride (NaH) as a base. In anhydrous DMF, NaH deprotonates the indazole at the N1 position, enabling nucleophilic substitution with cyclopentyl bromide.

Procedure :

  • Base : NaH (1.2 equiv)

  • Alkylating Agent : Cyclopentyl bromide (1.5 equiv)

  • Solvent : DMF, 0°C to room temperature

  • Yield : 54–68%

Phase-Transfer Catalysis

To enhance efficiency, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) have been employed. This method reduces reaction time to 12–24 hours and improves yields to 75% by facilitating interfacial electron transfer.

Silver(I)-Mediated Intramolecular C–H Amination

A novel method reported by ACS Omega utilizes silver(I) nitrate to mediate oxidative C–H amination of α-ketoester hydrazones. While primarily used for 3-substituted indazoles, this approach can be adapted for cyclopentyl derivatives by modifying the hydrazone precursor.

Mechanistic Insights :

  • Single Electron Transfer (SET) : Ag(I) oxidizes the hydrazone to a radical intermediate.

  • Cyclization : Intramolecular C–N bond formation yields the indazole core.

  • Rearomatization : Base-assisted deprotonation restores aromaticity.

Advantages :

  • Avoids pre-functionalized substrates.

  • Tolerates electron-withdrawing groups.

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Regioselectivity Scalability
Hydrazine Cyclization89%72 hHigh (N1)Moderate
NaH Alkylation54–68%18–24 hModerate (N1/N2)High
Ag(I)-Mediated60–75%24 hHigh (C3)Low

Analytical Characterization

Spectroscopic Data

  • 1H NMR (CDCl3): δ 1.68–2.16 (m, 8H, cyclopentyl), 4.77–4.87 (m, 1H, N–CH), 7.18–7.55 (m, 4H, aromatic).

  • 13C NMR : 176.23 ppm (C3), 125–140 ppm (aromatic carbons).

Chromatographic Purity

Reverse-phase HPLC (C18 column, MeOH/H2O = 70:30) confirms >95% purity for most methods.

Challenges and Optimization Strategies

Regioselectivity in Alkylation

Competitive N2 alkylation remains a challenge. Using bulky bases (e.g., LDA) or polar aprotic solvents (e.g., DMSO) favors N1 selectivity.

Byproduct Formation

Hydrazine cyclization may yield dihydroindazole intermediates. Adding oxidizing agents (e.g., MnO2) during workup ensures full aromatization.

Industrial-Scale Considerations

The NaH-mediated alkylation is preferred for large-scale synthesis due to:

  • Cost-Effectiveness : Cyclopentyl bromide is commercially available.

  • Reproducibility : Consistent yields under mild conditions.

Emerging Techniques

Flow Chemistry

Microreactor systems enable precise control over exothermic steps in hydrazine cyclization, reducing decomposition risks .

Q & A

Q. What are the common synthetic routes for 3-Cyclopentyl-1H-indazole, and how can reaction conditions be optimized?

The synthesis of 3-Cyclopentyl-1H-indazole typically involves cycloaddition or condensation reactions. A robust method includes the intramolecular [2 + 3] cycloaddition of diazo intermediates, which can yield unexpected products like 3,3-diphenyl-3H-indazole under mild conditions . Optimization strategies:

  • Temperature control : Reactions performed at 60–80°C in polar aprotic solvents (e.g., DMF) enhance yield.
  • Catalytic systems : Copper(I) iodide or palladium catalysts improve regioselectivity in cyclization steps .
  • Purification : Silica gel chromatography or recrystallization (e.g., chloroform/methanol) ensures high purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing 3-Cyclopentyl-1H-indazole?

  • NMR spectroscopy : 1H and 13C NMR confirm regiochemistry and substituent positioning. For example, aromatic protons in indazole derivatives appear as doublets (δ 7.2–8.1 ppm) .
  • X-ray crystallography : Resolves ambiguities in molecular geometry, such as dihedral angles between the indazole core and cyclopentyl group .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods predict the biological activity and electronic properties of 3-Cyclopentyl-1H-indazole derivatives?

  • Density-functional theory (DFT) : Calculates electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces to correlate with reactivity or binding affinity .
  • Molecular docking : Screens interactions with target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. For indazoles, hydrophobic pockets often accommodate cyclopentyl substituents .
  • ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize compounds for in vitro testing .

Q. How can researchers resolve contradictions in pharmacological data across studies on 3-Cyclopentyl-1H-indazole analogs?

  • Meta-analysis : Systematically compare datasets (e.g., IC50 values) while controlling for variables like cell lines, assay protocols, and compound purity .
  • Dose-response validation : Replicate conflicting results using standardized assays (e.g., radioligand binding for receptor affinity) .
  • Structural analogs : Synthesize derivatives with incremental modifications (e.g., halogen substitution) to isolate structure-activity relationships (SAR) .

Q. What strategies improve selectivity in SAR studies of 3-Cyclopentyl-1H-indazole derivatives?

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the 4- or 6-position to enhance target specificity .
  • Pharmacophore mapping : Identify critical binding motifs (e.g., hydrogen bond donors at N1) through comparative analysis of active/inactive analogs .
  • Off-target screening : Use panels of related enzymes (e.g., kinase profiling) to assess selectivity and reduce polypharmacology risks .

Methodological Considerations

  • Data reproducibility : Report detailed synthetic protocols (e.g., solvent ratios, catalyst loadings) and characterize intermediates .
  • Crystallographic validation : Deposit X-ray data in repositories like the Cambridge Crystallographic Data Centre (CCDC) for peer validation .
  • Ethical compliance : Adhere to institutional guidelines for in vitro and in vivo testing, particularly for derivatives with high bioactivity .

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